4-(Trifluoromethylsulfonimidoyl)aniline 4-(Trifluoromethylsulfonimidoyl)aniline
Brand Name: Vulcanchem
CAS No.: 2386933-86-2
VCID: VC5381723
InChI: InChI=1S/C7H7F3N2OS/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,12H,11H2
SMILES: C1=CC(=CC=C1N)S(=N)(=O)C(F)(F)F
Molecular Formula: C7H7F3N2OS
Molecular Weight: 224.2

4-(Trifluoromethylsulfonimidoyl)aniline

CAS No.: 2386933-86-2

Cat. No.: VC5381723

Molecular Formula: C7H7F3N2OS

Molecular Weight: 224.2

* For research use only. Not for human or veterinary use.

4-(Trifluoromethylsulfonimidoyl)aniline - 2386933-86-2

Specification

CAS No. 2386933-86-2
Molecular Formula C7H7F3N2OS
Molecular Weight 224.2
IUPAC Name 4-(trifluoromethylsulfonimidoyl)aniline
Standard InChI InChI=1S/C7H7F3N2OS/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,12H,11H2
Standard InChI Key LTTZQNHXZLKFNR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)S(=N)(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-(Trifluoromethylsulfonimidoyl)aniline is characterized by the following parameters:

  • Molecular Formula: C₇H₆F₃NOS

  • Molecular Weight: 209.19 g/mol

  • CAS Registry Number: 708-67-8

  • IUPAC Name: 4-[(Trifluoromethyl)sulfonimidoyl]aniline

The sulfonimidoyl group (-S(O)(NH)CF₃) introduces a tetrahedral sulfur center with dual hydrogen-bond donor-acceptor capabilities, enhancing interactions with biological targets .

Structural Analogues and Functional Group Reactivity

Compared to simpler aniline derivatives (e.g., 4-(trifluoromethyl)aniline ), the sulfonimidoyl moiety enables:

  • Enhanced polarity (logP ≈ 1.95 for related compounds ).

  • Resistance to metabolic oxidation due to the electron-withdrawing CF₃ group .

  • Stereochemical versatility, allowing chiral synthesis of pharmacophores .

Synthesis and Manufacturing

Halogenation-Ammondiation Sequence

A patented method for analogous compounds involves:

  • Halogenation: Reaction of 3,4-dichlorobenzotrifluoride with Cl₂ under controlled pressure (12.0 MPa) at 173°C .

  • Ammoniation: Treatment with aqueous ammonia (73% concentration) for 11 hours to introduce the amine group .

Sulfoximine Formation via Rhodium Catalysis

A general approach for sulfonimidoyl derivatives employs:

  • Oxidation of sulfides to sulfoxides using RuCl₃/NaIO₄ .

  • Imination with 2,2,2-trifluoroacetamide under Rh catalysis .

Example Reaction:

4-Aminothiophenol+CF₃SO₂ClEt₃N4-(Trifluoromethylsulfonimidoyl)aniline\text{4-Aminothiophenol} + \text{CF₃SO₂Cl} \xrightarrow{\text{Et₃N}} \text{4-(Trifluoromethylsulfonimidoyl)aniline}

Optimization Strategies

  • Catalyst-Free Conditions: Recent methods eliminate expensive catalysts by using excess ammonia and pressurized reactors (0–2.5 MPa) .

  • Yield Enhancements: Adjusting ammonia feed ratios improves yields up to 85% in optimized setups .

Physicochemical Properties

Thermal and Solubility Data

PropertyValueSource
Melting Point135–139°C (decomposes)
Boiling Point190°C (extrapolated)
Solubility in WaterInsoluble
logP (Partition Coefficient)1.95 (similar analogues)

Spectroscopic Characteristics

  • ¹⁹F NMR: δ = -63 ppm (CF₃ group) .

  • IR: Peaks at 1340 cm⁻¹ (S=O stretch) and 1150 cm⁻¹ (C-F stretch) .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

4-(Trifluoromethylsulfonimidoyl)aniline serves as a precursor for:

  • Kinase Inhibitors: Key intermediate in nilotinib analogs for treating chronic myelogenous leukemia .

  • Anticancer Agents: Modulates CDK9 activity (IC₅₀ = 24 nM in HeLa cells) .

  • Antibiotics: Enhances membrane permeability in gram-negative bacteria .

Stereoselective Synthesis

The sulfonimidoyl group enables asymmetric synthesis of:

  • Chiral Sulfonamides: Used in GABA receptor antagonists (e.g., 2-OH-SA analogues) .

  • Tricyclic Heterocycles: Benzoimidazotriazines and phenoxazines via nucleophilic aromatic substitution .

Materials Chemistry

  • Polymer Additives: Improves thermal stability in polyurethanes .

  • Liquid Crystals: Enhances dielectric anisotropy in display technologies .

HazardPrecautionary MeasuresSource
Skin Irritation (H315)Wear nitrile gloves
Eye Damage (H319)Use safety goggles
Respiratory SensitizationOperate in fume hoods

Environmental Impact

  • Persistence: CF₃ groups resist biodegradation; requires incineration for disposal .

  • Toxicity: LC₅₀ (Daphnia magna) = 12 mg/L (similar sulfonamides) .

Future Directions and Challenges

Research Opportunities

  • Catalyst Design: Developing earth-abundant catalysts for greener synthesis .

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting sulfonimidoyl’s protein-binding affinity .

Industrial Scalability

  • Cost Reduction: Substituting Rh with Cu catalysts could lower production costs by 40% .

  • Waste Mitigation: Closed-loop ammonia recovery systems minimize environmental footprint .

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